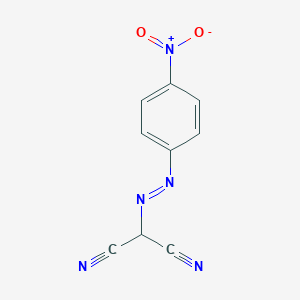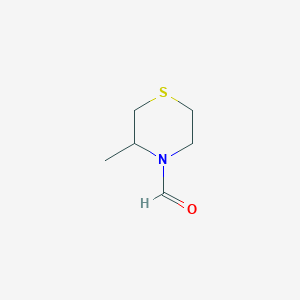
Furan-2,5-dicarbaldehyde
Übersicht
Beschreibung
Furan-2,5-dicarbaldehyde, also known as 2,5-Diformylfuran, is an organic compound with the molecular formula C6H4O3 . It consists of a furan ring with aldehyde groups on the 2 and 5 positions, classifying it as a dialdehyde .
Synthesis Analysis
Furan-2,5-dicarbaldehyde is an oxidation product of 5-hydroxymethyl furfural (HMF), which can be prepared from fructose . Methods have been developed to convert fructose in one step to 2,5-furandicarboxaldehyde . The conversion from fructose to HMF and FDC can be performed relatively efficiently and following the principles of green chemistry .Molecular Structure Analysis
The molecular structure of Furan-2,5-dicarbaldehyde is represented by the formula C6H4O3 . The compound consists of a furan ring with aldehyde groups at the 2 and 5 positions .Physical And Chemical Properties Analysis
Furan-2,5-dicarbaldehyde has a molecular weight of 124.0942 . It is a yellow solid at room temperature . The compound is slightly soluble in chloroform, ethyl acetate, and methanol .Wissenschaftliche Forschungsanwendungen
Bio-Based Diol
Furan-2,5-dicarbaldehyde, also known as 2,5-bis(hydroxymethyl)furan (BHMF), is a stable bio-based diol with numerous applications as a monomer for bio-materials and fuels . It’s part of a group of compounds known as furanics, which are extensively investigated as promising building blocks from renewables .
Biorefinery Market
The compound is being considered for future developments to render it part of the biorefinery market . The biorefinery process aims to convert biomass into a spectrum of marketable products and fuels .
Production of Renewable Plastics
Furan-2,5-dicarbaldehyde is used in the production of 2,5-furandicarboxylic acid (FDCA), a monomer used in the production of polyethylene furanoate, a renewable plastic . This process eliminates the use of corrosive acids .
Substitute for Petrochemicals
The compound is an important renewable building block because of its potential as a substitute for a variety of petrochemicals, such as terephthalic acid and adipic acid .
Synthesis of Sustainable Thin-Film Composite (TFC) Membranes Furan-2,5-dicarbaldehyde can be used in the synthesis of sustainable thin–film composite (TFC) membranes by interfacial polymerization reaction with chitosan .
Fluorescent Chemo Sensor for Hg 2+ Ions The compound also acts as a fluorescent chemo sensor for Hg 2+ ions .
Preparation of Polyimine Vitrimers
Furan-2,5-dicarbaldehyde can be used in the preparation of polyimine vitrimers .
Crosslinking Agent for Covalent Enzyme Immobilisation
It can also be applied as an alternative to glutaraldehyde as a crosslinking agent for covalent enzyme immobilisation .
Safety and Hazards
Wirkmechanismus
Target of Action
Furan-2,5-dicarbaldehyde, also known as 2,5-Furandicarboxaldehyde, is a versatile organic compound that interacts with various targets. It is primarily used as a building block in chemical synthesis . It can be used in the synthesis of sustainable thin–film composite (TFC) membranes by interfacial polymerization reaction with chitosan . It also acts as a fluorescent chemo sensor for Hg 2+ ions .
Mode of Action
Furan-2,5-dicarbaldehyde interacts with its targets through chemical reactions. For instance, in the synthesis of TFC membranes, it undergoes an interfacial polymerization reaction with chitosan . As a fluorescent chemo sensor, it likely interacts with Hg 2+ ions through a complexation mechanism .
Biochemical Pathways
Furan-2,5-dicarbaldehyde is an oxidation product of 5-hydroxymethyl furfural (HMF), which can be prepared from fructose . The conversion from fructose to HMF and Furan-2,5-dicarbaldehyde can be performed relatively efficiently and following the principles of green chemistry . This process is part of the broader biochemical pathway of fructose metabolism.
Pharmacokinetics
Given its use in chemical synthesis and as a fluorescent chemo sensor, its bioavailability is likely to depend on the specific conditions of its use, such as concentration and the presence of other reactants .
Result of Action
The molecular and cellular effects of Furan-2,5-dicarbaldehyde’s action depend on its specific application. In the synthesis of TFC membranes, it contributes to the formation of a polymer structure . As a fluorescent chemo sensor, it produces a fluorescent signal upon interaction with Hg 2+ ions .
Action Environment
The action, efficacy, and stability of Furan-2,5-dicarbaldehyde can be influenced by various environmental factors. For instance, the efficiency of its conversion from fructose is likely to depend on factors such as temperature and pH . In its application as a fluorescent chemo sensor, the intensity of the fluorescent signal may be affected by the concentration of Hg 2+ ions in the environment .
Eigenschaften
IUPAC Name |
furan-2,5-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3/c7-3-5-1-2-6(4-8)9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJJKVNIMAZHCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231676 | |
| Record name | 2,5-Furandicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2,5-dicarbaldehyde | |
CAS RN |
823-82-5 | |
| Record name | 2,5-Furandicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Furandicarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Furandicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-2,5-dicarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-FURANDICARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4HT8N2Z72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






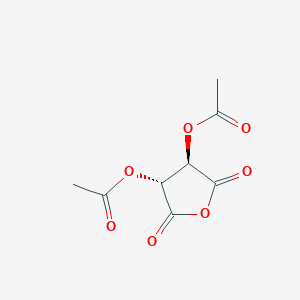
![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)

![Furo[2,3-B]pyridine-3-carbonitrile](/img/structure/B19604.png)
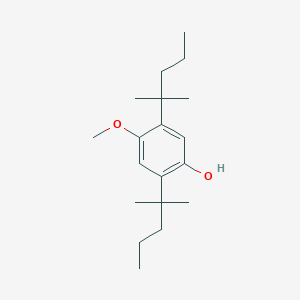
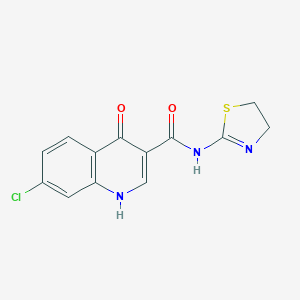

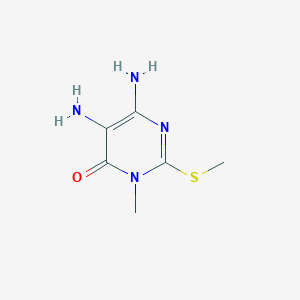
![2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B19625.png)
